6-O-Cinnamoylcatalpol

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 6-O-Cinnamoylcatalpol involves various strategies, including transition-metal-free oxidative cycloisomerization and decarboxylative cross-coupling reactions. For instance, the synthesis of 2-aryl 4-substituted quinolines from o-cinnamylanilines showcases a method that could potentially be adapted for 6-O-Cinnamoylcatalpol synthesis, highlighting the broad substrate scope and high yields achievable through these processes (Rehan, Hazra, & Ghorai, 2015). Similarly, the decarboxylative cross-coupling of cinnamic acids with sulfonylhydrazides under metal-free conditions presents an innovative approach for vinyl sulfone synthesis, demonstrating the versatility and efficiency of these methods (Cai et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-O-Cinnamoylcatalpol has been characterized through various spectroscopic techniques. The crystal structure of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones was determined by X-ray diffraction analysis, providing insights into the conformational and geometric aspects that could be relevant for understanding the structure of 6-O-Cinnamoylcatalpol (Zhou et al., 2014).

Chemical Reactions and Properties

Research on similar cinnamoyl compounds has explored their reactivity and chemical properties, such as the gas-phase reactions of trans-cinnamaldehyde with OH and NO3 radicals and O3, offering insights into the atmospheric reactivity and potential environmental impacts of these compounds (Smith et al., 1996). Additionally, studies on the ene reaction of nitrosocarbonyl mesitylene with cinnamyl alcohol highlight the synthetic utility and the formation of novel compounds through these reactions (Memeo et al., 2018).

Physical Properties Analysis

The physical properties of cinnamoyl-related compounds have been assessed through spectroscopic methods, including FT-IR, Laser-Raman, and DFT spectroscopic analysis. These studies provide detailed information on vibrational frequencies and molecular energies, which are crucial for understanding the physical characteristics of such compounds (Sert et al., 2014).

Scientific Research Applications

Anti-inflammatory Activity : 6-O-Veratroyl catalpol, a derivative of 6-O-Cinnamoylcatalpol, has been found to suppress pro-inflammatory cytokines. This is achieved through the regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells, suggesting potential applications in treating inflammatory diseases (Le et al., 2015).

Presence in Various Plant Species : Research has identified the presence of derivatives of 6-O-Cinnamoylcatalpol, such as 10-(Z)-cinnamoyl-catalpol, in plants like Utricularia australis and Pinguicula vulgaris. These findings contribute to our understanding of the chemical composition of these plants and their potential medicinal uses (Damtoft et al., 1985).

Isolation from Verbascum cilicicum : Various derivatives of 6-O-Cinnamoylcatalpol were isolated from the aerial parts of Verbascum cilicicum, a plant species. The study contributes to the understanding of the plant's chemical composition and potential medicinal value (Tatli & Akdemir, 2003).

Antifungal Activity : Cinnamate esters of catalpol, which include derivatives of 6-O-Cinnamoylcatalpol, were isolated from Westringia fruticosa and Westringia viminalis and found to exhibit antifungal activity against Cladosporium cucumerinum. This suggests potential applications in antifungal treatments (Dellar et al., 1996).

Cytotoxicity in Tumor Cells : A study on 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol found that it has cytotoxic effects on tumor cells, inducing cell-cycle arrest and apoptosis. This indicates its potential as an anticancer agent (Vasincu et al., 2020).

Safety and Hazards

properties

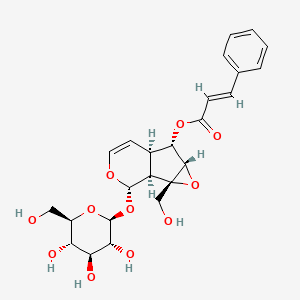

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/b7-6+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYHSWKTXMTFNF-NTLZGZQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Cinnamoylcatalpol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.